molecular formula C20H24N6O3S B2433216 2-methoxy-5-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1396871-34-3

2-methoxy-5-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2433216
CAS RN: 1396871-34-3
M. Wt: 428.51
InChI Key: OTGBYQMWWIMCBF-UHFFFAOYSA-N
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Description

The compound “2-methoxy-5-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” is a complex organic molecule. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups. These include a pyridine ring, a pyrimidine ring, an amine group, a methoxy group, and a sulfonamide group. The presence of these functional groups would impart specific chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amine group could participate in acid-base reactions, the methoxy group could undergo nucleophilic substitution reactions, and the pyridine and pyrimidine rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar functional groups (such as the amine and sulfonamide groups) would likely make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on factors such as its molecular weight and the specific arrangement of its atoms .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives : This compound serves as a versatile building block for synthesizing a variety of heterocyclic compounds. These derivatives have potential applications in developing new materials and chemical sensors due to their unique structural and electronic properties (Farag et al., 2011).

  • Development of New Anticancer Agents : Research has explored its derivatives for synthesizing new compounds with potential anticancer activities. Such studies contribute to the discovery of novel therapeutic agents targeting various cancer types, highlighting the compound's significance in medicinal chemistry (Kumar et al., 2015).

Material Science and Photodynamic Therapy

  • Photodynamic Therapy (PDT) Applications : Derivatives of this compound have been investigated for their use in photodynamic therapy, an emerging treatment modality for cancer. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives make them suitable for PDT, aiming at treating or managing cancer more effectively (Pişkin et al., 2020).

Environmental Science

  • Biodegradation of Environmental Contaminants : Studies have shown that microorganisms such as Aspergillus niger can degrade environmental contaminants, including herbicides, into less harmful products. This highlights the potential of using derivatives of this compound in bioremediation processes to mitigate environmental pollution (Sharma et al., 2012).

Catalysis

  • Catalysis in Organic Synthesis : Research indicates the utility of this compound's derivatives as catalysts in organic synthesis, including alcohol oxidation. Such catalytic applications are crucial for developing more efficient and sustainable chemical processes, underscoring the compound's role in green chemistry (Hazra et al., 2015).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity. Given the known biological activities of many pyridine derivatives, this compound could potentially be investigated for its potential use in medicinal chemistry. Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as to develop more efficient synthesis methods .

properties

IUPAC Name

2-methoxy-5-methyl-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-14-7-8-16(29-3)17(12-14)30(27,28)23-11-10-22-19-13-20(25-15(2)24-19)26-18-6-4-5-9-21-18/h4-9,12-13,23H,10-11H2,1-3H3,(H2,21,22,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGBYQMWWIMCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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